molecular formula C5H6N2O4 B1210970 5-Hydroperoxymethyluracil CAS No. 33499-50-2

5-Hydroperoxymethyluracil

Cat. No.: B1210970
CAS No.: 33499-50-2
M. Wt: 158.11 g/mol
InChI Key: MXVRXIGBAGNOJF-UHFFFAOYSA-N
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Description

5-Hydroperoxymethyluracil is a reactive intermediate formed during oxidative damage to thymine in DNA. Hydroxyl radicals attack the methyl group of thymine, generating this compound as the most stable thymine hydroperoxide . This compound is highly unstable and decomposes spontaneously into two stable oxidation products: 5-formyluracil (5-foU) and 5-hydroxymethyluracil (5-hmU) . For instance, 5-foU is recognized as a mutagenic lesion that can mispair with adenine during replication, leading to G→T transversions . Enzymes such as DNA glycosylases (e.g., hNTH1, NEIL1, and SMUG1 in mammals) excise these lesions to maintain genomic integrity .

Properties

CAS No.

33499-50-2

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

5-(hydroperoxymethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6N2O4/c8-4-3(2-11-10)1-6-5(9)7-4/h1,10H,2H2,(H2,6,7,8,9)

InChI Key

MXVRXIGBAGNOJF-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1)COO

Canonical SMILES

C1=C(C(=O)NC(=O)N1)COO

Other CAS No.

33499-50-2

Synonyms

5-hydroperoxymethyluracil

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxidative degradation of thymine produces structurally related uracil derivatives. Below is a detailed comparison of 5-hydroperoxymethyluracil with its analogs, focusing on molecular properties, stability, biological activity, and repair mechanisms.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Structure/Modification Molecular Formula Stability Biological Activity/Mutagenicity Key Repair Enzymes
This compound Thymine with 5-CH₂OOH group C₅H₆N₂O₃ Unstable; decomposes into 5-foU/5-hmU Reactive intermediate; mutagenicity linked to decomposition products Not directly repaired; excised post-decomposition
5-Formyluracil (5-foU) Thymine with 5-CHO group C₅H₄N₂O₃ Stable Highly mutagenic (misreads as thymine) hNTH1, NEIL1, SMUG1
5-Hydroxymethyluracil (5-hmU) Thymine with 5-CH₂OH group C₅H₆N₂O₃ Stable Weakly mutagenic; epigenetic marker hNTH1, NEIL1
5-Methyluracil (Thymine) Native structure with 5-CH₃ group C₅H₆N₂O₂ Highly stable Non-mutagenic (standard DNA base) N/A
5-Chloro-6-methyluracil 5-Cl, 6-CH₃ substitutions C₅H₅ClN₂O₂ Stable Antimicrobial/antiviral potential Not characterized
5-Alkoxymethyluracil analogues 5-CH₂OR (R = alkyl groups) Varies Variable Antiviral, cytotoxic Not characterized

Key Research Findings

Stability and Decomposition :

  • This compound is transient and decomposes rapidly, unlike its stable derivatives 5-foU and 5-hmU .
  • 5-foU persists in DNA and is more mutagenic than 5-hmU due to its ability to form mismatches .

Mutagenicity and Repair :

  • 5-foU induces replication errors by pairing with adenine, whereas 5-hmU pairs correctly with adenine but may disrupt epigenetic regulation .
  • Repair enzymes like SpNth1 in Schizosaccharomyces pombe efficiently excise 5-foU and 5-hmU, reducing mutagenesis .

Biological Applications :

  • 5-Alkoxymethyluracil derivatives exhibit antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV) .
  • 5-Chloro-6-methyluracil shows antimicrobial properties, though its mechanism remains understudied .

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